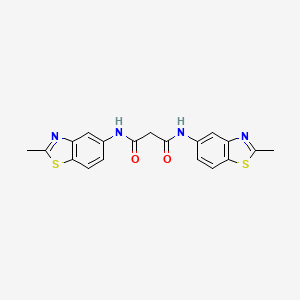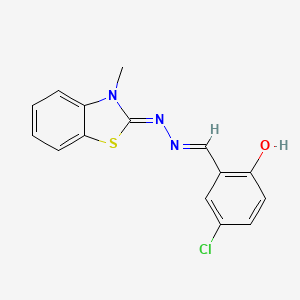
N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide, also known as BMBTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMBTMA is a chelating agent that is widely used for the extraction and separation of metal ions.
作用机制
The mechanism of action of N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide involves the formation of a complex with metal ions through the coordination of the nitrogen and sulfur atoms in the benzothiazole and malonamide moieties. The resulting complex is typically more stable than the free metal ion, which allows for the efficient extraction and separation of metal ions from various sources.
Biochemical and Physiological Effects:
N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide may have some biochemical and physiological effects. For example, N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide has been shown to inhibit the growth of some bacterial strains and may have potential antimicrobial properties.
实验室实验的优点和局限性
N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide has several advantages for use in laboratory experiments. It is a highly selective chelating agent that can be used for the extraction and separation of specific metal ions. N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide in laboratory experiments. For example, N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide may not be effective for the extraction of metal ions that are present in low concentrations.
未来方向
There are several potential future directions for the research on N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide. One area of interest is the development of new analytical methods for the detection and quantification of metal ions using N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide as a chelating agent. Another area of interest is the potential use of N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide in biomedical research, such as the development of new drug delivery systems or the treatment of metal ion-related diseases. Additionally, there is potential for the use of N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide in environmental remediation, such as the removal of metal ions from contaminated soil or water.
合成方法
The synthesis of N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide involves the reaction of 2-mercaptobenzothiazole with malonamide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide has been extensively studied for its potential applications in various fields such as environmental science, analytical chemistry, and biomedical research. N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide is commonly used as a chelating agent for the extraction and separation of metal ions from various sources such as water, soil, and biological samples. N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)malonamide has also been used in the development of new analytical methods for the detection and quantification of metal ions.
属性
IUPAC Name |
N,N'-bis(2-methyl-1,3-benzothiazol-5-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-10-20-14-7-12(3-5-16(14)26-10)22-18(24)9-19(25)23-13-4-6-17-15(8-13)21-11(2)27-17/h3-8H,9H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCQWGPJDLFDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)
![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-3-isoxazolecarboxamide](/img/structure/B5986487.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B5986493.png)
![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5986500.png)
![N'-(4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5986506.png)